molecular formula C20H32O3S B1194005 2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylhexanoic acid CAS No. 53602-61-2

2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylhexanoic acid

Cat. No.: B1194005
CAS No.: 53602-61-2
M. Wt: 352.5 g/mol
InChI Key: CQGSORMFKDTILR-UHFFFAOYSA-N
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Description

2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylhexanoic acid is an organic compound that features a phenolic group substituted with tert-butyl groups and a thioether linkage to a hexanoic acid chain

Properties

CAS No.

53602-61-2

Molecular Formula

C20H32O3S

Molecular Weight

352.5 g/mol

IUPAC Name

2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylhexanoic acid

InChI

InChI=1S/C20H32O3S/c1-8-9-10-16(18(22)23)24-13-11-14(19(2,3)4)17(21)15(12-13)20(5,6)7/h11-12,16,21H,8-10H2,1-7H3,(H,22,23)

InChI Key

CQGSORMFKDTILR-UHFFFAOYSA-N

SMILES

CCCCC(C(=O)O)SC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

Canonical SMILES

CCCCC(C(=O)O)SC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

Synonyms

2-((3,5-di-t-butyl-4-hydroxyphenyl)thio)hexanoic acid
DH 990
DH 990, (+)-isomer
DH 990, (+-)-isomer
DH 990, (-)-isomer
DH 990, monosodium salt
DH-990
MDL 29350
MDL-29350

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylhexanoic acid typically involves the following steps:

    Formation of the Phenolic Intermediate: The starting material, 4-hydroxy-3,5-di-tert-butylphenol, is synthesized through the alkylation of phenol with isobutylene in the presence of an acid catalyst.

    Thioether Formation: The phenolic intermediate is then reacted with hexanethiol under basic conditions to form the thioether linkage.

    Carboxylation: The final step involves the carboxylation of the thioether intermediate to introduce the hexanoic acid moiety. This can be achieved through a Grignard reaction followed by oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylhexanoic acid undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The thioether linkage can be reduced to form thiols.

    Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution can be carried out using reagents like acyl chlorides or sulfonyl chlorides.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Thiols and reduced sulfur-containing compounds.

    Substitution: Various substituted phenolic derivatives.

Scientific Research Applications

2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylhexanoic acid has several applications in scientific research:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation.

    Biology: Investigated for its potential as an enzyme inhibitor due to its phenolic structure.

    Medicine: Explored for its anti-inflammatory and antioxidant properties.

    Industry: Utilized as a stabilizer in lubricants and cutting fluids.

Mechanism of Action

The mechanism of action of 2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylhexanoic acid involves its ability to donate hydrogen atoms from the phenolic hydroxyl group, thereby neutralizing free radicals. This antioxidant activity is enhanced by the presence of tert-butyl groups, which provide steric hindrance and stabilize the phenoxyl radical formed. The thioether linkage also contributes to its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid: Similar antioxidant properties but lacks the thioether linkage.

    3,5-Di-tert-butyl-4-hydroxybenzoic acid: Another antioxidant with a simpler structure.

Uniqueness

2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylhexanoic acid is unique due to its combination of a phenolic antioxidant moiety with a thioether linkage and a hexanoic acid chain. This structure provides enhanced antioxidant properties and potential for diverse applications in various fields.

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